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Compound of Interest

Compound Name: TCO-PEG4-biotin

Cat. No.: B15542642

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-PEGA4-biotin for
super-resolution microscopy. This powerful bioorthogonal handle enables a versatile two-step
labeling strategy, offering high specificity and minimal background for advanced imaging
techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based
Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT).

Introduction

TCO-PEG4-biotin is a heterobifunctional molecule that combines a trans-cyclooctene (TCO)
group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a biotin moiety.[1] The TCO
group facilitates an exceptionally fast and highly specific, catalyst-free "click chemistry" reaction
with a tetrazine (Tz)-conjugated molecule.[1][2] This inverse-electron-demand Diels-Alder
cycloaddition (IEDDA) is bioorthogonal, meaning it does not interfere with native biological
processes, making it ideal for labeling biomolecules in complex environments like living cells.[2]

The PEG4 spacer enhances the water solubility of the molecule and minimizes steric
hindrance, ensuring efficient conjugation and accessibility of the reactive moieties.[1] The biotin
group provides a strong and specific binding site for streptavidin and its derivatives, enabling a
modular approach for attaching a variety of imaging probes.

Key Advantages of TCO-PEG4-Biotin in Super-Resolution Microscopy:
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o Two-Step Labeling: Decouples the targeting step (e.g., antibody binding) from the
fluorophore introduction, allowing for better optimization of each step and reduced
background.

o High Specificity and Bioorthogonality: The TCO-tetrazine reaction is highly selective for its
counterpart, ensuring minimal off-target labeling.[2]

e Rapid Kinetics: The reaction is extremely fast, enabling efficient labeling even at low
concentrations.

» Versatility: The biotin handle allows for the attachment of a wide range of streptavidin-
conjugated probes, including fluorophores for STORM and DNA docking strands for DNA-
PAINT.

e Improved Signal-to-Noise Ratio: The ability to wash out unbound targeting molecules before
introducing the imaging probe significantly reduces background fluorescence.

Data Presentation
ble 1: i t TCO-PEGA-Bioti

Property Value Reference(s)
Molecular Formula C29H50N408S [3][4]
Molecular Weight 614.8 g/mol [3114]
Purity >95% [3114]
Solubility DMSO, DMF, DCM [3][4]

-20°C, protected from light and
Storage _ [3]

moisture

Table 2: Photophysical Properties of Common Tetrazine-
Dye Conjugates for Super-Resolution Microscopy
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Fluorescen
. L L. ce Turn-On Suitability
Tetrazine- Excitation Emission . Reference(s
Ratio (upon for Super-
Dye Max (nm) Max (nm) . .
reaction Resolution
with TCO)
H-Tet- STORM,
~501 ~523 15-40 [5]
ATTO488 PALM
H-Tet-Cy3B ~558 ~572 ~5 STORM [5]
H-Tet-
~601 ~627 ~3 STORM [5]
ATTO594
_ STORM,
H-Tet-SiR ~652 ~672 ~10 [5]
STED
H-Tet-Cy5 ~649 ~666 ~2 dSTORM [5]

Note: The fluorescence turn-on ratio can vary depending on the specific tetrazine and dye

structure.

Table 3: Comparison of Super-Resolution Microscopy
Techniques
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Technique Typical Resolution Advantages Considerations
Requires specific
High localization photoswitchable dyes
20-50 nm lateral, 50- o ) ) )
STORM ) precision, multicolor and imaging buffers,
70 nm axial ) ) ) .
imaging possible. slower acquisition
speed.
Ultra-high resolution, Slower acquisition due
multiplexing with to transient binding
DNA-PAINT Sub-5 nm lateral orthogonal DNA kinetics, requires
sequences, precise careful buffer
molecule counting. optimization.
Requires high laser
"Push-button” )
) o power which can
operation similar to o
STED 30-80 nm lateral cause phototoxicity,

confocal, suitable for

live-cell imaging.

limited number of

suitable dyes.

Experimental Protocols
Protocol 1: Conjugation of TCO-PEG4-NHS Ester to a
Primary Antibody

This protocol describes the conjugation of a TCO moiety to a primary antibody using an N-
hydroxysuccinimide (NHS) ester derivative of TCO-PEG4.

Materials:

TCO-PEG4-NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Quenching Buffer: 1 M Tris-HCI, pH 8.0

Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
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e Desalting column (e.g., Zeba Spin Desalting Columns, 40K MWCO)
¢ Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

e Antibody Preparation:

o If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it
into PBS using a desalting column.

o Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
e TCO-PEG4-NHS Ester Preparation:

o Allow the vial of TCO-PEG4-NHS ester to warm to room temperature before opening to
prevent condensation.

o Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO
immediately before use.

o Conjugation Reaction:

o Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG4-NHS ester stock solution to
the antibody solution.

o Gently mix and incubate for 1-2 hours at room temperature, protected from light.
e Quenching Reaction:

o Add 1/10th volume of 1 M Tris-HCI, pH 8.0 to the reaction mixture to quench any
unreacted NHS ester.

o Incubate for an additional 15-30 minutes at room temperature.

o Purification:
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o Remove unconjugated TCO-PEG4-biotin by passing t
desalting column equilibrated with PBS.

o Collect the purified TCO-conjugated antibody.

o Characterization (Optional):

o Determine the degree of labeling (DOL) by measuring
280 nm.

Diagram of Antibody Conjugation Workflow:
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Caption: Workflow for conjugating TCO-PEG4-NHS ester to a primary antibody.

Protocol 2: Two-Step Labeling and STORM Imaging

This protocol outlines the labeling of a cellular target with a TCO-conjugated primary antibody

followed by a tetrazine-dye for STORM imaging.
Materials:

» Fixed and permeabilized cells on coverslips

e TCO-conjugated primary antibody (from Protocol 1)

e Blocking buffer (e.g., 3% BSA in PBS)
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o Tetrazine-conjugated fluorophore (e.g., H-Tet-Cy5)

e Washing buffer (e.g., 0.1% BSA in PBS)

o STORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)
Procedure:

» Blocking:

o Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room
temperature to reduce non-specific binding.

e Primary Antibody Incubation:

o Dilute the TCO-conjugated primary antibody in blocking buffer to the desired concentration
(typically 1-10 pg/mL).

o Incubate the cells with the primary antibody solution for 1 hour at room temperature or
overnight at 4°C.

Washing:

o Wash the cells three times with washing buffer for 5 minutes each to remove unbound
primary antibody.

Tetrazine-Dye Incubation:
o Dilute the tetrazine-conjugated fluorophore in PBS to a final concentration of 1-5 puM.

o Incubate the cells with the tetrazine-dye solution for 15-30 minutes at room temperature,
protected from light.

Final Washing:

o Wash the cells three times with PBS for 5 minutes each to remove unbound tetrazine-dye.

STORM Imaging:
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o Mount the coverslip in a suitable imaging chamber.
o Replace the PBS with freshly prepared STORM imaging buffer.

o Acquire STORM data on a super-resolution microscope equipped for single-molecule
localization.

Diagram of Two-Step STORM Labeling and Imaging Workflow:
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Caption: Two-step labeling and imaging workflow for STORM microscopy.

Protocol 3: Two-Step Labeling and DNA-PAINT Imaging
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This protocol describes the use of TCO-PEGA4-biotin for DNA-PAINT, where the biotin is used
to immobilize a streptavidin-conjugated DNA docking strand.

Materials:

Fixed and permeabilized cells on coverslips

e Primary antibody

e Secondary antibody conjugated to TCO-PEG4-biotin

» Blocking buffer (e.g., 3% BSAin PBS)

» Streptavidin-conjugated DNA docking strand

e Washing buffer (e.g., 0.1% BSA in PBS)

o DNA-PAINT imaging buffer (containing fluorescently labeled imager strands)

Procedure:

Blocking and Primary Antibody Incubation:

o Follow steps 1 and 2 from the STORM protocol to block and incubate with the primary
antibody.

Secondary Antibody Incubation:
o Dilute the TCO-PEG4-biotin conjugated secondary antibody in blocking buffer.

o Incubate the cells with the secondary antibody solution for 1 hour at room temperature.

Washing:

o Wash the cells three times with washing buffer for 5 minutes each.

Streptavidin-Docking Strand Incubation:
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o Dilute the streptavidin-conjugated DNA docking strand in a suitable buffer (e.g., PBS with
1% BSA) to a concentration of 5-10 nM.

o Incubate the cells with this solution for 15-30 minutes at room temperature.

e Final Washing:

o Wash the cells thoroughly with PBS to remove unbound streptavidin-docking strands.
o DNA-PAINT Imaging:

o Mount the coverslip in an imaging chamber.

o Add the DNA-PAINT imaging buffer containing the complementary fluorescently labeled
imager strands (typically at 0.1-1 nM).

o Acquire DNA-PAINT data on a super-resolution microscope, typically in TIRF or HiLo
illumination mode.

Diagram of Two-Step DNA-PAINT Labeling and Imaging Workflow:
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Caption: Two-step labeling and imaging workflow for DNA-PAINT microscopy.

Application Example: Studying EGFR Clustering
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The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a
crucial role in cell proliferation and signaling. Upon ligand binding, EGFR dimerizes and forms
higher-order clusters, which are critical for signal transduction. Super-resolution microscopy is
an ideal tool to study the nanoscale organization of EGFR clusters.[6][7]

The TCO-PEG4-biotin labeling strategy can be employed to visualize EGFR clustering with
high precision. For example, cells can be labeled with a primary antibody against EGFR,
followed by a secondary antibody conjugated to TCO-PEG4-biotin. Subsequently, either a
tetrazine-dye for STORM or a streptavidin-docking strand for DNA-PAINT can be used to
visualize the receptors. This allows for the quantitative analysis of cluster size, density, and co-

localization with other signaling molecules.

Diagram of EGFR Signaling and Imaging Approach:
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Caption: EGFR clustering and the super-resolution imaging approach.
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Conclusion

TCO-PEG4-biotin offers a robust and versatile platform for advanced fluorescence imaging. Its
application in super-resolution microscopy, through a two-step labeling strategy, enables
researchers to achieve high-resolution images with excellent signal-to-noise ratios. The
detailed protocols and application examples provided here serve as a starting point for utilizing
this powerful tool to investigate complex biological questions at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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